![molecular formula C35H41N3O7S B10849823 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

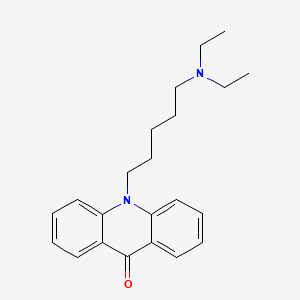

KNI-10155 est un composé de petite molécule connu pour son activité antipaludique puissante. Il s’agit d’un inhibiteur peptidomimétique qui cible les plasmépsines, des enzymes impliquées dans la voie de dégradation de l’hémoglobine du parasite du paludisme, Plasmodium falciparum . Ce composé s’est avéré prometteur pour lutter contre le paludisme, en particulier dans les souches résistantes aux traitements classiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de KNI-10155 implique plusieurs étapes, commençant par la préparation de la structure peptidomimétique de base. Le processus comprend généralement :

Couplage peptidique : Utilisation de réactifs tels que la N,N’-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt) pour coupler les acides aminés.

Protection et déprotection : Des groupes protecteurs tels que le tert-butyloxycarbonyle (Boc) sont utilisés pour protéger les groupes fonctionnels pendant les étapes intermédiaires, suivis de la déprotection à l’aide d’acide trifluoroacétique (TFA).

Couplage final : L’étape de couplage final consiste à attacher les chaînes latérales qui améliorent l’activité du composé.

Méthodes de production industrielle : La production industrielle de KNI-10155 impliquerait probablement des techniques de synthèse peptidique à grande échelle, utilisant des synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le processus serait optimisé pour la mise à l’échelle, y compris l’utilisation de réacteurs à écoulement continu pour une synthèse efficace.

Analyse Des Réactions Chimiques

Types de réactions : KNI-10155 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées à l’aide de réactifs tels que l’azoture de sodium ou le cyanure de potassium.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène dans l’acide acétique à température ambiante.

Réduction : Borohydrure de sodium dans le méthanol à 0 °C.

Substitution : Azoture de sodium dans le diméthylformamide (DMF) à 60 °C.

Principaux produits formés :

Oxydation : Formation de sulfoxydes ou de sulfones.

Réduction : Formation d’alcools ou d’amines.

Substitution : Formation d’azides ou de nitriles.

4. Applications de la recherche scientifique

KNI-10155 a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs peptidomimétiques et leurs interactions avec les enzymes.

Biologie : Étudié pour son rôle dans l’inhibition des plasmépsines, cruciales pour la survie des parasites du paludisme.

Médecine : Agent thérapeutique potentiel pour le traitement du paludisme, en particulier les souches résistantes aux médicaments.

Industrie : Pourrait être utilisé dans le développement de nouveaux médicaments antipaludiques et dans la recherche axée sur l’inhibition enzymatique

Applications De Recherche Scientifique

KNI-10155 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptidomimetic inhibitors and their interactions with enzymes.

Biology: Investigated for its role in inhibiting plasmepsins, crucial for the survival of malaria parasites.

Medicine: Potential therapeutic agent for treating malaria, especially drug-resistant strains.

Industry: Could be used in the development of new antimalarial drugs and in research focused on enzyme inhibition

Mécanisme D'action

KNI-10155 exerce ses effets en inhibant les plasmépsines, qui sont des protéases aspartiques impliquées dans la dégradation de l’hémoglobine au sein du parasite du paludisme. Le composé se lie au site actif de l’enzyme, l’empêchant de cliver l’hémoglobine. Cette inhibition perturbe la capacité du parasite à obtenir des nutriments essentiels, entraînant sa mort . Les cibles moléculaires comprennent la plasmépsine II et la plasmépsine IV, et les voies impliquées sont celles liées au catabolisme de l’hémoglobine .

Composés similaires :

KNI-10006 : Un autre inhibiteur puissant de la plasmépsine avec une structure peptidomimétique similaire.

KNI-10283 : Un dérivé alkylamino avec une activité antipaludique accrue.

KNI-10538 : Un autre dérivé avec des améliorations significatives en termes de puissance.

Comparaison : KNI-10155 est unique en raison de ses modifications spécifiques de la chaîne latérale qui améliorent son affinité de liaison et sa puissance inhibitrice contre les plasmépsines. Comparé à KNI-10006, KNI-10155 a des propriétés pharmacocinétiques améliorées et une plus grande efficacité dans l’inhibition simultanée de plusieurs plasmépsines .

Comparaison Avec Des Composés Similaires

KNI-10006: Another potent plasmepsin inhibitor with a similar peptidomimetic structure.

KNI-10283: An alkylamino derivative with enhanced antimalarial activity.

KNI-10538: Another derivative with significant improvements in potency.

Comparison: KNI-10155 is unique due to its specific side chain modifications that enhance its binding affinity and inhibitory potency against plasmepsins. Compared to KNI-10006, KNI-10155 has improved pharmacokinetic properties and greater efficacy in inhibiting multiple plasmepsins simultaneously .

Propriétés

Formule moléculaire |

C35H41N3O7S |

|---|---|

Poids moléculaire |

647.8 g/mol |

Nom IUPAC |

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(4-hydroxy-2,6-dimethylphenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C35H41N3O7S/c1-20-14-24(39)15-21(2)31(20)45-18-28(41)36-26(16-22-10-6-5-7-11-22)30(42)34(44)38-19-46-35(3,4)32(38)33(43)37-29-25-13-9-8-12-23(25)17-27(29)40/h5-15,26-27,29-30,32,39-40,42H,16-19H2,1-4H3,(H,36,41)(H,37,43)/t26-,27+,29-,30-,32+/m0/s1 |

Clé InChI |

RFANRLZGSPNNFF-RIQJEONASA-N |

SMILES isomérique |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)O |

SMILES canonique |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849743.png)

![(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849771.png)

![(2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide](/img/structure/B10849785.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849796.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849800.png)

![(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849811.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849821.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2R,3R)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10849827.png)